1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and potential utility in different research domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the nitration, oxidation, and oxidation coupling reactions of suitable precursors.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.
Condensation Reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with 2,4-dihydroxybenzaldehyde under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Similar in structure but with different functional groups.
3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: Shares the oxadiazole ring but differs in other functional groups.
Methanone, [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]-4-morpholinyl-: Contains similar rings but with different substituents.
Properties
Molecular Formula |
C13H12N8O4 |
---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H12N8O4/c1-6-10(21(20-16-6)12-11(14)18-25-19-12)13(24)17-15-5-7-2-3-8(22)4-9(7)23/h2-5,22-23H,1H3,(H2,14,18)(H,17,24)/b15-5+ |
InChI Key |
HIEBYQMAVGZBSO-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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